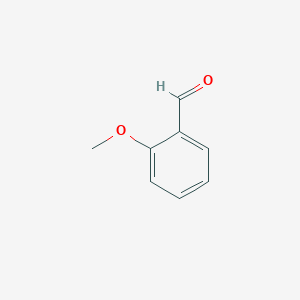

2-Methoxybenzaldehyde

Vue d'ensemble

Description

o-Anisaldehyde, également connu sous le nom de 2-méthoxybenzaldéhyde, est un composé organique de formule moléculaire C8H8O2. Il s'agit d'un liquide incolore à jaune pâle avec un arôme agréable, couramment utilisé dans l'industrie des parfums et des arômes. Le composé est constitué d'un cycle benzénique substitué par un groupe méthoxy et un groupe aldéhyde en position ortho.

Voies de Synthèse et Conditions de Réaction :

Ozonolyse de l'anéthole : L'une des méthodes courantes de synthèse de l'o-Anisaldehyde implique l'ozonolyse de l'anéthole (1-méthoxy-4-(1-propényl)-benzène) dans un système eau et acétate d'éthyle.

Formylation de l'anisole : Une autre méthode implique la formylation de l'anisole en utilisant divers agents formylants.

Méthodes de Production Industrielle :

- Industriellement, l'o-Anisaldehyde est produit par la formylation de l'anisole. Cette méthode est privilégiée en raison de son efficacité et de sa capacité d'adaptation .

Types de Réactions :

Réactifs et Conditions Courants :

Oxydation : Permanganate de potassium en milieu alcalin.

Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.

Substitution : Électrophiles tels que le brome ou l'acide nitrique en présence d'un catalyseur.

Principaux Produits Formés :

Oxydation : Acide anisique.

Réduction : Alcool o-anisylique.

Substitution : Divers dérivés substitués selon l'électrophile utilisé.

4. Applications de Recherche Scientifique

l'o-Anisaldehyde a un large éventail d'applications dans la recherche scientifique :

Biologie : Étudié pour ses propriétés antimicrobiennes et antioxydantes potentielles.

Médecine : Exploré pour son rôle dans la synthèse d'agents thérapeutiques potentiels.

Industrie : Largement utilisé dans l'industrie des parfums et des arômes en raison de son arôme agréable.

5. Mécanisme d'Action

Le mécanisme d'action de l'o-Anisaldehyde implique son interaction avec diverses cibles moléculaires :

Activité Antimicrobienne : l'o-Anisaldehyde présente des propriétés antimicrobiennes en perturbant l'intégrité de la membrane cellulaire des micro-organismes.

Activité Antioxydante : Le composé agit comme un antioxydant en piégeant les radicaux libres et en empêchant les dommages oxydatifs aux cellules.

Applications De Recherche Scientifique

Organic Synthesis

Asymmetric Synthesis:

2-Methoxybenzaldehyde is utilized in asymmetric synthesis processes. It has been shown to facilitate good enantioselectivities in reactions such as the asymmetric Henry reaction using copper-based catalysts. The compound acts as a chiral auxiliary, aiding in the formation of enantiomerically enriched products, which are crucial in pharmaceuticals .

Formation of Schiff Bases:

The compound is also involved in the synthesis of Schiff bases through its reaction with amines. The condensation of this compound with 2-aminophenol produces imines, which can be further utilized in various applications including anti-corrosion studies .

Agrochemical Applications

Acaricidal Activity:

Recent studies have explored the acaricidal properties of this compound. Research indicates that it can effectively inhibit the growth of certain mite species, such as Tyrophagus, when combined with other natural extracts like Periploca sepium oil. This application is particularly relevant for developing eco-friendly pest control solutions .

Ant Repellence:

this compound has been identified as a potent repellent against various ant species, outperforming other compounds such as 2-hydroxybenzaldehyde. This property suggests potential uses in pest management strategies, particularly for economically damaging ant species .

Material Science

Corrosion Inhibitors:

The compound has been investigated for its effectiveness as a corrosion inhibitor in metal surfaces. Studies demonstrate that substituted Schiff bases derived from this compound exhibit significant anti-corrosive properties, making them suitable for protecting metals in various industrial applications .

Polymer Chemistry:

In polymer science, this compound serves as a building block for synthesizing novel polymers with specific functional properties. Its reactivity allows for the incorporation into polymer chains, enhancing characteristics such as thermal stability and mechanical strength .

Safety and Toxicological Studies

Extensive safety assessments have been conducted on this compound to evaluate its mutagenic potential and toxicity levels. Results from Ames tests and other toxicological studies indicate that it does not exhibit significant mutagenic effects at tested concentrations, suggesting a favorable safety profile for its use in various applications .

Summary Table of Applications

Mécanisme D'action

Comparaison Avec Des Composés Similaires

l'o-Anisaldehyde peut être comparé à d'autres composés similaires tels que la p-Anisaldehyde (4-méthoxybenzaldéhyde) et la m-Anisaldehyde (3-méthoxybenzaldéhyde) :

Unicité :

- l'o-Anisaldehyde est unique en raison de son modèle de substitution spécifique, qui confère des propriétés chimiques et une réactivité distinctes par rapport à ses isomères .

Liste de Composés Similaires :

- p-Anisaldehyde (4-méthoxybenzaldéhyde)

- m-Anisaldehyde (3-méthoxybenzaldéhyde)

Activité Biologique

2-Methoxybenzaldehyde, also known as p-anisaldehyde, is an aromatic aldehyde with the molecular formula C9H10O2. It is widely studied for its various biological activities, including antimicrobial, antifungal, and insect-repellent properties. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. One notable study assessed its antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) of 1024 µg/ml and effectively dislodged up to 80% of preformed biofilms at certain concentrations . The mechanism of action involves disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | MIC (µg/ml) | Biofilm Dislodgment (%) |

|---|---|---|

| Staphylococcus aureus | 1024 | 80 |

| Fusarium graminearum | Not specified | Significant inhibition |

Antifungal Properties

This compound has also been evaluated for its antifungal effects. In a study focusing on Fusarium graminearum, it was found to inhibit mycelial growth significantly. The compound induced morphological changes in fungal cells, including cytoplasmic chaos and vacuolation at higher concentrations . This suggests that this compound can be a promising candidate for agricultural applications as a natural antifungal agent.

Insect Repellent Activity

Another area of interest is the insect-repellent activity of this compound. Research indicates that it is effective in repelling common garden ants (Lasius niger), outperforming other compounds like 2-hydroxybenzaldehyde . This property could have applications in pest management and organic farming.

Table 2: Insect Repellent Efficacy

| Compound | Repellency (%) |

|---|---|

| This compound | High |

| 2-Hydroxybenzaldehyde | Moderate |

Toxicological Assessments

Despite its beneficial biological activities, the safety profile of this compound has been evaluated through various toxicological studies. An Ames test indicated that it is not mutagenic, showing no increase in revertant colonies across multiple strains of Salmonella typhimurium at tested concentrations . However, some studies noted liver weight changes and histopathological effects in high-dose animal models, suggesting caution in dosage for therapeutic applications .

Case Studies and Research Findings

- Antibacterial Mechanism : A study demonstrated that treatment with this compound led to increased release of intracellular proteins and nucleic acids from MRSA cells, indicating cell membrane disruption as a primary mechanism .

- Antifungal Efficacy : Another research highlighted the compound's ability to reduce the content of deoxynivalenol (DON) in Fusarium graminearum, showcasing its potential as an antifungal agent in agricultural settings .

- Insect Repellency : A comparative study found that this compound was significantly more effective than other aldehydes in repelling ants, suggesting its utility in pest control formulations .

Propriétés

IUPAC Name |

2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZJLOCLABXVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051690 | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solidified mass or fragments; mp = 34-40 deg C; [Sigma-Aldrich MSDS], Solid, Light yellow solid; Sweet powdery hawthorn, vanilla and almond aroma | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-Anisaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2039/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water and propylene glycol, Soluble (in ethanol) | |

| Record name | o-Anisaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2039/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.12 [mmHg] | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-02-4 | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Anisaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ANISALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CP821WF2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39 °C | |

| Record name | 2-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.